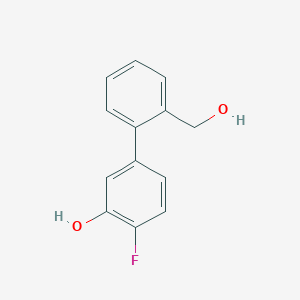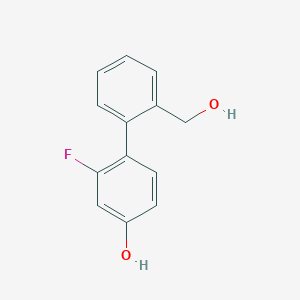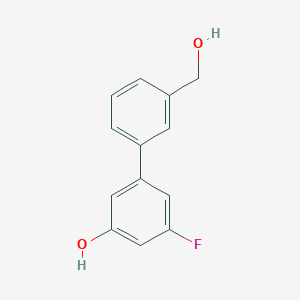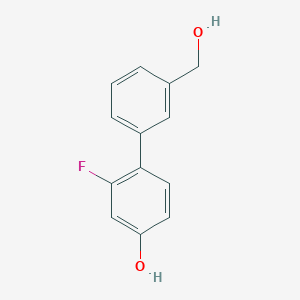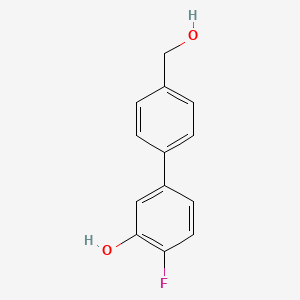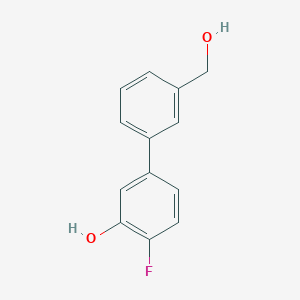
2-Fluoro-5-(3-hydroxymethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-(3-hydroxymethylphenyl)phenol, 95% (2-F5HMPP) is a phenol derivative compound that has a wide range of applications in different scientific research fields. It is a relatively new compound, first synthesized in the early 2000s, and has since been used in a wide variety of applications. In
Aplicaciones Científicas De Investigación
2-Fluoro-5-(3-hydroxymethylphenyl)phenol, 95% has a wide range of applications in different scientific research fields. It has been used as a reagent in organic synthesis, as a catalyst in electrochemical reactions, and as an inhibitor of enzymes. It has also been used to study the effects of oxidative stress and to study the mechanism of action of various drugs. Additionally, it has been used to study the effects of environmental pollutants on human health.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-(3-hydroxymethylphenyl)phenol, 95% is not yet fully understood, but it is believed to involve the inhibition of enzymes. It is thought to inhibit the activity of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. Additionally, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Fluoro-5-(3-hydroxymethylphenyl)phenol, 95% are not yet fully understood. However, it is believed to have anti-inflammatory and anti-oxidant effects, which may be beneficial in certain diseases. Additionally, it is believed to inhibit the activity of certain enzymes, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Fluoro-5-(3-hydroxymethylphenyl)phenol, 95% in lab experiments include its high yield, its low cost, and its ease of synthesis. Additionally, it is a relatively safe compound and has no known toxicity. However, its mechanism of action is not yet fully understood, and it is not yet approved for use in humans.
Direcciones Futuras
There are a number of potential future directions for the use of 2-Fluoro-5-(3-hydroxymethylphenyl)phenol, 95%. It could be used to further study the effects of oxidative stress and environmental pollutants on human health. Additionally, it could be used to study the mechanism of action of various drugs and to develop new drugs. It could also be used to develop new catalysts for use in electrochemical reactions. Finally, it could be used to develop new inhibitors of enzymes for use in the treatment of certain diseases.
Métodos De Síntesis
2-Fluoro-5-(3-hydroxymethylphenyl)phenol, 95% is synthesized from a reaction between 2-fluorophenol and 3-hydroxymethylphenol. This reaction is catalyzed by a Lewis acid, such as aluminum chloride, and is typically carried out in aqueous solution. The reaction is relatively simple and can be carried out at room temperature and pressure. The yield for this reaction is typically around 95%, making it a highly efficient and cost-effective synthesis method.
Propiedades
IUPAC Name |
2-fluoro-5-[3-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-12-5-4-11(7-13(12)16)10-3-1-2-9(6-10)8-15/h1-7,15-16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMROXYLMCVGOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684142 |
Source


|
| Record name | 4-Fluoro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261890-26-9 |
Source


|
| Record name | 4-Fluoro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




